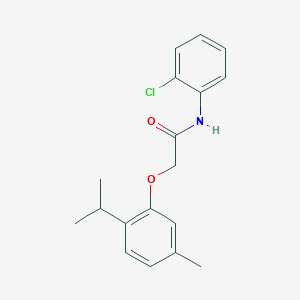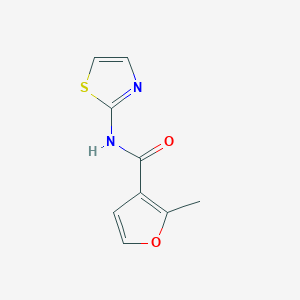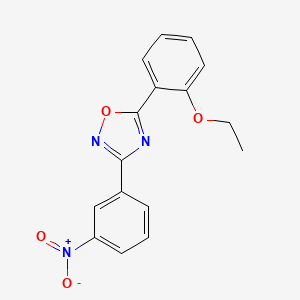![molecular formula C16H15ClN2O2 B5797827 N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5797827.png)
N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide is a selective antagonist of the P2X7 receptor, a type of ATP-gated ion channel that is expressed in various cell types, including immune cells, neurons, and glial cells. The P2X7 receptor plays a critical role in several physiological and pathological processes, such as inflammation, pain, and neurodegeneration. Therefore, the development of P2X7 receptor antagonists, such as N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide, has been a subject of intense research.
Mecanismo De Acción
N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide acts as a selective antagonist of the P2X7 receptor by binding to its allosteric site. This binding prevents the opening of the ion channel and the subsequent influx of calcium ions and release of pro-inflammatory cytokines, leading to the attenuation of inflammation, pain, and neurodegeneration.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide include:
1. Inhibition of pro-inflammatory cytokine production: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide inhibits the release of IL-1β and TNF-α from immune cells, leading to the attenuation of inflammation.
2. Attenuation of pain behavior: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide attenuates pain behavior in animal models of neuropathic and inflammatory pain, indicating its potential use as an analgesic.
3. Neuroprotection: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide protects neurons and glial cells from death in vitro and in vivo, suggesting its potential use as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages and limitations of using N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide in lab experiments include:
Advantages:
1. Selective antagonist: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide is a selective antagonist of the P2X7 receptor, allowing for the specific study of this receptor's function.
2. Potent activity: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide exhibits potent activity in vitro and in vivo, allowing for the use of lower concentrations in experiments.
3. Versatility: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide has been shown to have applications in various fields of scientific research, such as immunology, neurobiology, and pharmacology.
Limitations:
1. Limited solubility: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide has limited solubility in aqueous solutions, making it difficult to work with in some experiments.
2. Potential off-target effects: Although N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide is a selective antagonist of the P2X7 receptor, it may exhibit off-target effects on other receptors or ion channels.
3. Lack of clinical data: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide has not been extensively studied in clinical trials, limiting its potential therapeutic applications.
Direcciones Futuras
The future directions of N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide research include:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide in humans.
2. Combination therapy: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide may be used in combination with other drugs to enhance its therapeutic effects.
3. Structural modifications: Structural modifications of N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide may lead to the development of more potent and selective P2X7 receptor antagonists.
4. Development of imaging agents: N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide may be used as an imaging agent to visualize P2X7 receptor expression in vivo.
Conclusion:
In conclusion, N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide is a selective antagonist of the P2X7 receptor that has shown potential therapeutic applications in various fields of scientific research. Its inhibitory effects on inflammation, pain, and neurodegeneration make it a promising candidate for the development of new drugs. However, further studies are needed to determine its safety and efficacy in humans and to explore its full potential in combination therapy and structural modifications.
Métodos De Síntesis
The synthesis of N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide involves the reaction of 4-chlorobenzoyl chloride with 3-(acetylamino)-4-methylphenylboronic acid in the presence of a palladium catalyst. The resulting product is purified by column chromatography and characterized by spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide has been extensively studied in various fields of scientific research, such as immunology, neurobiology, and pharmacology. Some of the notable applications of N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide include:
1. Inflammation: P2X7 receptor activation is involved in the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), from immune cells. N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide has been shown to inhibit the production of these cytokines in vitro and in vivo, suggesting its potential use as an anti-inflammatory agent.
2. Pain: P2X7 receptor activation is also implicated in the transmission of pain signals in the nervous system. N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide has been shown to attenuate pain behavior in animal models of neuropathic and inflammatory pain, indicating its potential use as an analgesic.
3. Neurodegeneration: P2X7 receptor activation is involved in the death of neurons and glial cells in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[3-(Acetylamino)-4-methylphenyl]-4-chlorobenzamide has been shown to protect neurons and glial cells from death in vitro and in vivo, suggesting its potential use as a neuroprotective agent.
Propiedades
IUPAC Name |
N-(3-acetamido-4-methylphenyl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-3-8-14(9-15(10)18-11(2)20)19-16(21)12-4-6-13(17)7-5-12/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPXEPTZINAQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine](/img/structure/B5797772.png)
![N'-[(4-iodobenzoyl)oxy]-2-(4-methylphenyl)ethanimidamide](/img/structure/B5797784.png)



![1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5797795.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5797799.png)

![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5797802.png)




![methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate](/img/structure/B5797821.png)